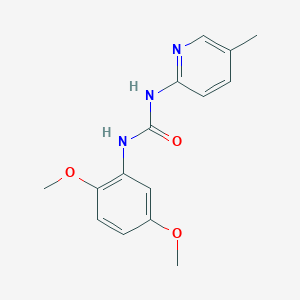
N-(2,5-dimethoxyphenyl)-N'-(5-methyl-2-pyridinyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-dimethoxyphenyl)-N'-(5-methyl-2-pyridinyl)urea, commonly known as DMPU, is a widely used solvent in organic chemistry. It has gained popularity due to its excellent solubility properties and low toxicity.
Mecanismo De Acción
DMPU acts as a polar aprotic solvent and can dissolve a wide range of organic compounds due to its ability to stabilize cations and anions. It has a high dielectric constant and low viscosity, making it an ideal solvent for many reactions. DMPU also has a high boiling point and low vapor pressure, making it easy to handle and store.
Biochemical and Physiological Effects:
DMPU has low toxicity and is not known to have any significant biochemical or physiological effects. It has been shown to be non-mutagenic and non-carcinogenic in various studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMPU has several advantages as a solvent in lab experiments. It has a high solubility for a wide range of organic compounds, making it a versatile solvent. It is also relatively non-toxic and easy to handle. However, DMPU has some limitations, including its high cost compared to other solvents and its limited availability in some regions.
Direcciones Futuras
There are several future directions for the use of DMPU in scientific research. One potential application is in the development of new organic compounds and materials. DMPU has been shown to be a useful solvent in the synthesis of metal complexes, and this could be further explored for the development of new materials with unique properties. Another potential application is in the field of drug discovery, as DMPU could be used as a solvent in the synthesis of new drug candidates. Additionally, further research could be conducted to explore the potential of DMPU as a solvent in other fields, such as biotechnology and nanotechnology.
Conclusion:
In conclusion, DMPU is a versatile and useful solvent in organic chemistry. It has several advantages, including its high solubility and low toxicity. DMPU has been widely used in various scientific research applications and has potential for further development in the future.
Métodos De Síntesis
DMPU can be synthesized through the reaction of 2,5-dimethoxyaniline with 5-methyl-2-pyridinecarboxylic acid, followed by the reaction with phosgene and then with ammonia. This results in the formation of DMPU with a yield of approximately 70%.
Aplicaciones Científicas De Investigación
DMPU has been widely used as a solvent in various organic chemistry reactions. It has been shown to be an effective solvent for the synthesis of peptides, nucleosides, and other organic compounds. DMPU has also been used in the synthesis of various heterocyclic compounds and has been shown to be a useful solvent for the preparation of metal complexes.
Propiedades
IUPAC Name |
1-(2,5-dimethoxyphenyl)-3-(5-methylpyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-10-4-7-14(16-9-10)18-15(19)17-12-8-11(20-2)5-6-13(12)21-3/h4-9H,1-3H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MANJRKBOIGFGAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)NC2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-methoxy-6-[4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]-2-methylphenol](/img/structure/B5888714.png)
![3-[2-(4-fluorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethyl-1-propanamine](/img/structure/B5888718.png)


![5H-spiro[benzo[h]tetrazolo[5,1-b]quinazoline-6,1'-cyclopentan]-7(12H)-one](/img/structure/B5888751.png)
![2,4-dichloro-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5888759.png)
![cyclopropyl[1-(2-phenoxyethyl)-1H-indol-3-yl]methanone](/img/structure/B5888766.png)


![1-[(4-iodophenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B5888783.png)
![N-(3-acetylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5888785.png)

![5-[(2-carboxybenzoyl)amino]isophthalic acid](/img/structure/B5888803.png)